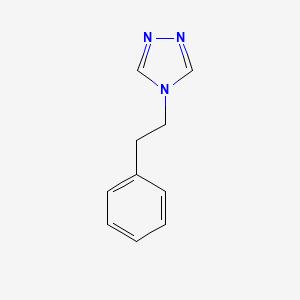
4-(2-Phenylethyl)-4h-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylethyl)-4h-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)-4h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with hydrazine and an appropriate carbonyl compound to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-(2-Phenylethyl)-4h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
科学研究应用
4-(2-Phenylethyl)-4H-1,2,4-triazole is a triazole derivative that has a variety of biological and industrial applications . Triazoles, in general, are a class of five-membered nitrogen heterocycles with a broad spectrum of uses, including medicinal, agrochemical, and material science applications .
Applications of 1,2,4-Triazoles
- Antibacterial Agents Many studies have demonstrated the antibacterial potential of triazole derivatives . For example, clinafloxacin-triazole hybrids have shown good antibacterial and antifungal activities . Some compounds were more potent against methicillin-resistant Staphylococcus aureus (MRSA) than reference drugs like vancomycin and ciprofloxacin . Additionally, certain 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moieties exhibited better bactericidal activity against the phytopathogenic bacterium X. oryzae pv. oryzae compared to bismerthiazol .
- Antifungal Agents 1,2,4-triazoles have demonstrated significant antifungal activity . For instance, myrtenal derivatives bearing a 1,2,4-triazole moiety showed enhanced antifungal activities against P. piricola . Some sulfonamide-1,2,4-triazole derivatives exhibited higher activity against fungi such as A. niger, Trichoderma viride, and Aspergillus flavus compared to commercial antifungal agents like bifonazole and ketoconazole .
- Anti-inflammatory Agents Certain 1,2,4-triazole derivatives have been identified as effective anti-inflammatory agents . Some derivatives act as selective COX-2 inhibitors, demonstrating potent anti-inflammatory effects in vivo with a lower risk of ulcers compared to standard drugs like indomethacin and naproxen . Additionally, some 1,2,4-triazole derivatives have shown potential as FLAP inhibitors, suppressing the formation of 5-lipooxygenase products .
- Antitubercular Agents Triazole derivatives have been explored for their potential as antitubercular agents .
- Other Applications 1,2,4-triazoles and their derivatives have a wide range of other bioactivities, including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, antiviral, anticonvulsant, and analgesic properties . They are also used in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular chemistry, and material science .
作用机制
The mechanism of action of 4-(2-Phenylethyl)-4h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
2-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the triazole ring.
4-Phenylfentanyl: A synthetic opioid with a phenylethyl group and a different heterocyclic structure.
Carfentanil: Another synthetic opioid with a phenylethyl group and a more complex structure.
Uniqueness
4-(2-Phenylethyl)-4h-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to similar compounds .
属性
CAS 编号 |
36175-44-7 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
4-(2-phenylethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-7-13-8-11-12-9-13/h1-5,8-9H,6-7H2 |
InChI 键 |
HLZRFEXUHVTTIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















